molecular formula C13H8BrIN2O2S B13007803 1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1638764-69-8

1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13007803
CAS No.: 1638764-69-8
M. Wt: 463.09 g/mol
InChI Key: NWHPVHNRGHYQMP-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with benzenesulfonyl, bromine, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common approach is the halogenation of a pyrrolopyridine derivative followed by sulfonylation. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to achieve the desired substitutions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and halogenating agents such as N-bromosuccinimide for halogenation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrrolopyridine derivatives .

Scientific Research Applications

1-(Benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 1-(Benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine

Uniqueness

1-(Benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the design of selective inhibitors or advanced materials .

Properties

CAS No.

1638764-69-8

Molecular Formula

C13H8BrIN2O2S

Molecular Weight

463.09 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-bromo-2-iodopyrrolo[3,2-c]pyridine

InChI

InChI=1S/C13H8BrIN2O2S/c14-12-7-11-9(8-16-12)6-13(15)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H

InChI Key

NWHPVHNRGHYQMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=NC=C3C=C2I)Br

Origin of Product

United States

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